molecular formula C14H20O3 B6333170 Tert-butyl 3-(4-methoxyphenyl)propanoate CAS No. 85277-69-6

Tert-butyl 3-(4-methoxyphenyl)propanoate

Cat. No.: B6333170
CAS No.: 85277-69-6
M. Wt: 236.31 g/mol
InChI Key: ILUYVCJQPSQQGW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenyl)propanoate is an organic compound featuring a tert-butyl ester group linked to a propanoate chain substituted with a 4-methoxyphenyl moiety. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the 4-methoxyphenyl group contributes to electronic and steric properties, making the compound valuable in medicinal chemistry and materials science.

This compound is synthesized via nucleophilic substitution or esterification reactions involving tert-butyl acrylate and 4-methoxyphenyl derivatives. Its applications span intermediates in drug synthesis (e.g., dendrimer conjugates ) and catalysis (e.g., asymmetric aldol reactions ).

Properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUYVCJQPSQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aza-Michael Addition: One method involves the aza-Michael addition of benzylamine to tert-butyl 3-(4-methoxyphenyl)acrylate.

    Flow Microreactors: Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(4-methoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug development due to its structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The methoxyphenyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Tert-butyl 3-(4-methoxyphenyl)propanoate 4-Methoxyphenyl C₁₄H₂₀O₃ 236.31 Drug intermediates, catalysis
Tert-butyl 3-(benzylamino)propanoate (Compound 4, ) Benzylamino group C₁₅H₂₁NO₂ 247.34 Dendrimer synthesis for β-cell studies
Tert-butyl 3-(aziridin-1-yl)propanoate Aziridine ring C₉H₁₇NO₂ 171.24 Potential alkylating agent
Tert-butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate Boronate ester C₁₉H₂₉BO₄ 332.24 Suzuki-Miyaura cross-coupling
Octadecyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate Long alkyl chain + phenolic hydroxyl C₃₁H₅₄O₃ 474.76 Antioxidant or polymer additive

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in organic solvents (e.g., CHCl₃, acetone). Hydrophilic modifications (e.g., amino groups in ) improve aqueous compatibility.
  • Stability : The tert-butyl ester is acid-labile, enabling selective deprotection (e.g., via TFA in dendrimer synthesis ). Boronate esters are stable under basic conditions but hydrolyze in acidic media.

Research Findings and Key Insights

  • Steric Effects : Bulky substituents (e.g., tert-butyl) improve thermal stability but may reduce reaction rates in nucleophilic substitutions .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance resonance stabilization, critical in photoredox catalysis .
  • Biological Compatibility: Amino-modified derivatives exhibit low cytotoxicity, making them suitable for biomedical applications .

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